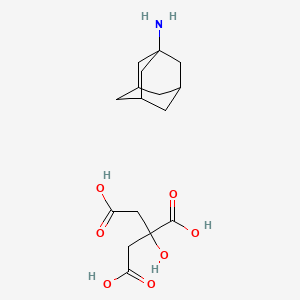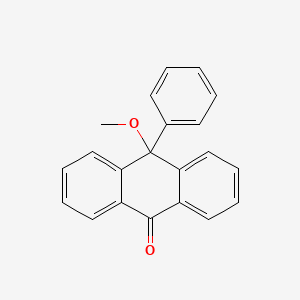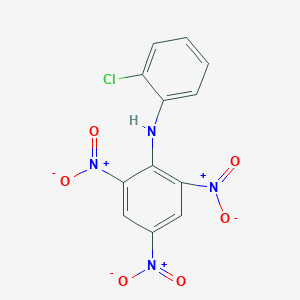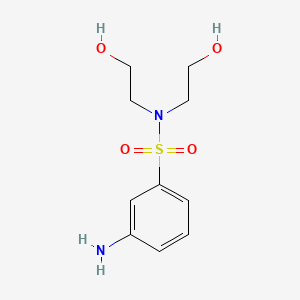
5-bromo-2-(4-toluidinomethyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-(4-toluidinomethyl)-1H-isoindole-1,3(2H)-dione: is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a toluidinomethyl group at the 2nd position, and an isoindole-1,3-dione core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(4-toluidinomethyl)-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Toluidinomethylation: The toluidinomethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated isoindole derivative with 4-toluidine in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- The compound is used as a building block for the synthesis of more complex molecules.
- It serves as a precursor for the preparation of various isoindole derivatives with potential biological activities.
Biology:
- The compound has been studied for its potential as an enzyme inhibitor.
- It is used in the development of probes for biological imaging and diagnostics.
Medicine:
- The compound is investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
- It is used in the design of novel drug candidates targeting specific molecular pathways.
Industry:
- The compound is utilized in the production of specialty chemicals and materials.
- It is employed in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-bromo-2-(4-toluidinomethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 5-bromo-2-(4-methylanilinomethyl)-1H-isoindole-1,3(2H)-dione
- 5-chloro-2-(4-toluidinomethyl)-1H-isoindole-1,3(2H)-dione
- 5-bromo-2-(4-aminomethyl)-1H-isoindole-1,3(2H)-dione
Comparison:
- 5-bromo-2-(4-toluidinomethyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the toluidinomethyl group, which imparts specific chemical and biological properties.
- The bromine atom at the 5th position enhances the compound’s reactivity and potential for further functionalization.
- Compared to similar compounds, it may exhibit distinct biological activities and therapeutic potential.
Eigenschaften
Molekularformel |
C16H13BrN2O2 |
|---|---|
Molekulargewicht |
345.19 g/mol |
IUPAC-Name |
5-bromo-2-[(4-methylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-2-5-12(6-3-10)18-9-19-15(20)13-7-4-11(17)8-14(13)16(19)21/h2-8,18H,9H2,1H3 |
InChI-Schlüssel |
AYQIZAILZHOQFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol](/img/structure/B11963824.png)







